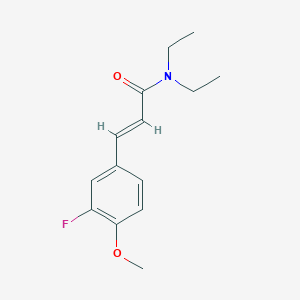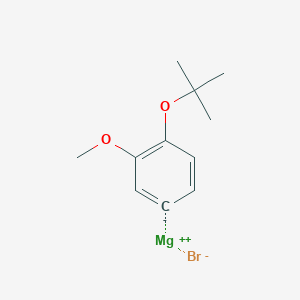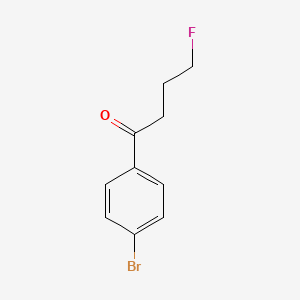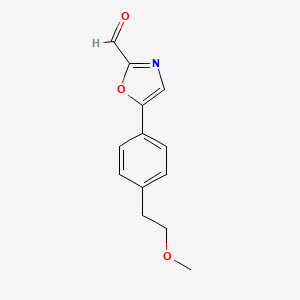
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde is an organic compound with the molecular formula C13H13NO3. This compound is part of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the methoxyethyl group and the carbaldehyde functional group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(2-methoxyethyl)benzaldehyde with an appropriate oxazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carboxylic acid.
Reduction: 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The oxazole ring can participate in hydrogen bonding and other interactions with biological targets, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound of the oxazole family.
2-Methyl-4,5-diphenyloxazole: A similar compound with different substituents on the oxazole ring.
4-Methyl-5-phenyloxazole: Another derivative with a different substitution pattern.
Uniqueness
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde is unique due to the presence of the methoxyethyl group and the carbaldehyde functional group. These substituents confer specific chemical properties and reactivity, making it distinct from other oxazole derivatives.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-[4-(2-methoxyethyl)phenyl]-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO3/c1-16-7-6-10-2-4-11(5-3-10)12-8-14-13(9-15)17-12/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
UIVWYNKXTMNHPY-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC=C(C=C1)C2=CN=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


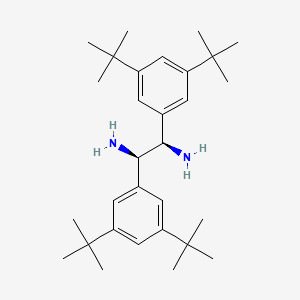

![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)
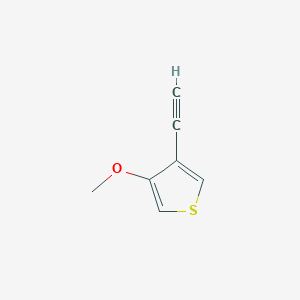
![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)
